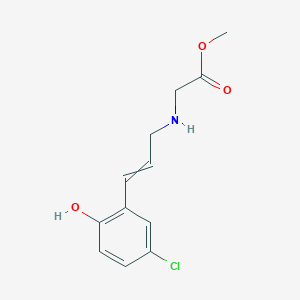![molecular formula C16H14N4O B1412751 4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine CAS No. 2088942-82-7](/img/structure/B1412751.png)
4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine
Vue d'ensemble
Description
The compound “4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, another six-membered ring with one nitrogen atom. These types of structures are common in many biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific functional groups. Pyrimidine and pyridine rings are often involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques, including infrared spectroscopy, ultraviolet-visible spectroscopy, and thermogravimetric analysis .Applications De Recherche Scientifique
Histamine H4 Receptor Ligands
A study by Altenbach et al. (2008) involved synthesizing a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). These compounds, including analogs of the specified molecule, showed potential in vitro potency and in vivo anti-inflammatory and antinociceptive activities, supporting the potential of H4R antagonists in pain management Altenbach et al., 2008.
Bifunctional Aromatic N-Heterocycles
Aakeröy et al. (2007) synthesized a series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents through palladium-catalyzed cross-coupling reactions. These compounds, including structures related to the specified molecule, demonstrated the importance of balancing hydrogen-bond donors and acceptors in creating supramolecular architectures Aakeröy et al., 2007.
Tyrosine Kinase Inhibitor Metabolism
Gong et al. (2010) investigated the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. This study identified the main metabolic pathways of flumatinib, including products of N-demethylation and hydroxylation, providing insights into the metabolism of related compounds Gong et al., 2010.
Iron(II) and Cobalt(II) Complexes
Cook et al. (2013) described the synthesis of homoleptic iron(II) and cobalt(II) complexes using tris-azinyl analogues of 2,2':6',2''-terpyridine, including compounds similar to the specified molecule. These complexes showed varied spin states and electrochemical properties, suggesting potential applications in material science Cook et al., 2013.
Synthesis of Nilotinib
Yankun et al. (2011) detailed the synthesis pathway of nilotinib, a highly selective inhibitor of tyrosine kinase, starting from compounds including 4-(pyridin-3-yl)-2-aminopyrimidine. This process highlights the relevance of such compounds in synthesizing biologically active pharmaceuticals Yankun et al., 2011.
Selective Inhibitors of Neuronal Nitric Oxide Synthase
Nason et al. (2004) synthesized and evaluated the activity of various 6-phenyl-pyridin-2-ylamines, including derivatives of the specified molecule, as potent inhibitors of the human nNOS isoform, indicating their potential in therapeutic applications targeting neuronal nitric oxide synthase Nason et al., 2004.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[6-(3-methoxyphenyl)pyridin-3-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-21-13-4-2-3-11(9-13)14-6-5-12(10-19-14)15-7-8-18-16(17)20-15/h2-10H,1H3,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVQWAWQQVCJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[6-(3-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412677.png)

![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/structure/B1412679.png)


![[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol](/img/structure/B1412682.png)
![[4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1412684.png)
![Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B1412685.png)

![4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412687.png)